molecular formula C9H9ClF2O2 B3387865 4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene CAS No. 852706-06-0

4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene

Cat. No.: B3387865
CAS No.: 852706-06-0
M. Wt: 222.61 g/mol
InChI Key: YLTANSJPESYTNP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene is a substituted benzene derivative characterized by three distinct functional groups:

  • Chloromethyl (-CH₂Cl) at position 4,
  • Difluoromethoxy (-OCF₂H) at position 1,
  • Methoxy (-OCH₃) at position 2.

This compound is of interest in medicinal and organic chemistry due to its reactive chloromethyl group, which facilitates further derivatization (e.g., nucleophilic substitution) . The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in drug design . Its molecular formula is C₉H₉ClF₂O₂, with a molecular weight of 222.62 g/mol (calculated based on analogous structures in and ).

Properties

IUPAC Name

4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2O2/c1-13-8-4-6(5-10)2-3-7(8)14-9(11)12/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTANSJPESYTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901215291
Record name 4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852706-06-0
Record name 4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852706-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(chloromethyl)-2-methoxyphenol with difluoromethylating agents under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The difluoromethoxy group can be reduced under specific conditions to form difluoromethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-(aminomethyl)-1-(difluoromethoxy)-2-methoxybenzene, while oxidation can produce 4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzoic acid.

Scientific Research Applications

4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene C₉H₉ClF₂O₂ -ClCH₂ (4), -OCF₂H (1), -OCH₃ (2) 222.62 High reactivity via ClCH₂; enhanced lipophilicity due to -OCF₂H .
4-(Bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene C₉H₉BrF₂O₂ -BrCH₂ (4), -OCF₂H (1), -OCH₃ (2) 267.08 Bromine offers higher leaving-group ability but lower stability vs. Cl analog.
1-Chloro-4-(difluoromethoxy)-2-fluorobenzene C₇H₄ClF₃O -Cl (1), -OCF₂H (4), -F (2) 196.56 Lacks chloromethyl; fluorine increases electronegativity and ring deactivation.
4-(Chloromethyl)-2-iodo-1-methoxybenzene C₈H₈ClIO₂ -ClCH₂ (4), -I (2), -OCH₃ (1) 298.51 Iodo substituent enhances steric bulk and polarizability.

Physical and Spectroscopic Properties

  • Solubility : Predominantly organic-solvent soluble (e.g., DCM, EtOAc) due to hydrophobic substituents.
  • Spectroscopy : Expected ¹H-NMR signals:
    • δ 4.6–5.0 (s, 2H, ClCH₂),
    • δ 3.8–4.0 (s, 3H, OCH₃),
    • δ 6.5–7.3 (aromatic protons, split by -OCF₂H) .

Research Implications

The structural versatility of this compound positions it as a critical intermediate in drug discovery, particularly for M1 muscarinic receptor modulators (see ) and agrochemicals . Its bromo analog () offers a pathway to radiolabeled compounds for imaging studies. Future research should explore its pharmacokinetic profile and catalytic applications in cross-coupling reactions.

Biological Activity

4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a chloromethyl group, a difluoromethoxy group, and a methoxy group attached to a benzene ring. This unique configuration may influence its biological interactions and pharmacological effects.

Property Details
IUPAC Name This compound
Molecular Formula C10H10ClF2O3
Molecular Weight 250.64 g/mol
CAS Number Not available

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

  • Case Study 1 : A study published in 2024 demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

The compound also shows promise in anticancer research. Preliminary investigations have indicated that it may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

  • Case Study 2 : In a recent study, this compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant cytotoxicity at higher concentrations.

The biological activity of this compound is thought to be influenced by its chemical structure. The difluoromethoxy group may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets. Additionally, the chloromethyl moiety could play a role in electrophilic reactions with nucleophiles within biological systems.

  • Enzyme Interaction : Studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation and survival, although further research is needed to elucidate these mechanisms fully.

Toxicity and Safety Profile

While the compound exhibits promising biological activities, understanding its toxicity is crucial for potential therapeutic applications. Preliminary hazard assessments indicate that it has low acute toxicity in mammalian models, but further studies are required to evaluate chronic exposure effects and environmental impact.

  • Toxicological Data : According to hazard assessments, oral LD50 values are greater than 2000 mg/kg, indicating low toxicity under acute exposure conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene

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